molecular formula C17H13Cl3N4S B4285506 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea

Cat. No. B4285506
M. Wt: 411.7 g/mol
InChI Key: ATGBJMGVNKVCKK-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea exerts its biological effects by inhibiting the activity of various enzymes and proteins such as tyrosine kinases, proteases, and cyclooxygenases. The inhibition of these enzymes leads to the suppression of various signaling pathways that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and antitumor activities. N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea also has some limitations, such as its potential toxicity and the need for further optimization of its pharmacological properties.

Future Directions

There are several future directions for the research and development of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea. One potential direction is the optimization of its pharmacological properties to improve its efficacy and reduce its toxicity. Another direction is the exploration of its potential applications in other fields such as energy storage and catalysis. Finally, the development of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea-based drug delivery systems could potentially enhance its therapeutic efficacy and reduce its side effects.
In conclusion, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea is a promising compound that has shown potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea and its derivatives.

Scientific Research Applications

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In material science, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,3-dichlorophenyl)thiourea has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-(1-benzyl-4-chloropyrazol-3-yl)-3-(2,3-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4S/c18-12-7-4-8-14(15(12)20)21-17(25)22-16-13(19)10-24(23-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGBJMGVNKVCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=S)NC3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-3-(2,3-dichlorophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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